molecular formula C29H30N2O5 B2403737 N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide CAS No. 1223534-49-3

N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide

Cat. No.: B2403737
CAS No.: 1223534-49-3
M. Wt: 486.568
InChI Key: SMBIOHZUGUZSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[2-(3-Methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure incorporating an azetidinone (a four-membered beta-lactam) core, a cyclopropanecarboxamide moiety similar to that found in other research compounds , and multiple methoxyphenyl groups. The presence of the beta-lactam ring makes it a compelling subject for research into novel antibiotic agents and enzyme inhibitors, as this structural motif is known to interact with penicillin-binding proteins. Furthermore, its sophisticated multi-cyclic architecture positions it as a valuable building block for developing more complex molecular entities and probing structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery programs, particularly in areas such as infectious disease and cancer research. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-34-23-13-9-19(10-14-23)15-16-31-26(21-5-3-7-24(17-21)35-2)27(29(31)33)36-25-8-4-6-22(18-25)30-28(32)20-11-12-20/h3-10,13-14,17-18,20,26-27H,11-12,15-16H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBIOHZUGUZSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(C2=O)OC3=CC=CC(=C3)NC(=O)C4CC4)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Cytotoxicity Studies

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against the K562 (chronic myelogenous leukemia), BEL-7402 (hepatocellular carcinoma), and SGC-7901 (gastric cancer) cell lines.

Cell Line IC50 (µM) Activity Level
K56213.9Moderate Cytotoxicity
BEL-740231.9Weak Cytotoxicity
SGC-790120.1Inactive

These results suggest that the compound has a selective cytotoxic effect, particularly towards K562 cells, indicating potential for further development as an anticancer agent .

The mechanisms underlying the cytotoxic effects of this compound appear to involve induction of apoptosis and disruption of cellular signaling pathways. The presence of hydroxyl groups in the structure enhances its reactivity with cellular components, potentially leading to increased oxidative stress within cancer cells. This oxidative stress is hypothesized to trigger apoptotic pathways, resulting in cell death .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds reveals that modifications to the methoxy and hydroxyl groups significantly influence biological activity. For instance, compounds with hydroxyl substitutions at specific positions displayed enhanced cytotoxicity compared to their methoxy counterparts. This suggests that the positioning and nature of substituents are crucial for maximizing therapeutic efficacy .

Study 1: Comparative Analysis of Cytotoxicity

In a comparative study involving several derivatives of similar structures, it was found that this compound exhibited superior cytotoxicity compared to other tested compounds. The study highlighted the importance of maintaining specific functional groups for optimal activity.

Study 2: Mechanistic Insights into Apoptosis Induction

A detailed mechanistic study focused on how this compound induces apoptosis in K562 cells. Flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptotic events. Additionally, Western blot analysis showed activation of caspase pathways, confirming the role of this compound in promoting programmed cell death .

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

The Staudinger method remains the most reliable route to β-lactams. For this compound, a ketene generated from 3-methoxyphenylacetic acid chloride reacts with an imine derived from 2-(4-methoxyphenyl)ethylamine:

Reaction Scheme
$$
\text{3-Methoxyphenylacetic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{Et}3\text{N}} \text{Ketene} + \text{Imine} \xrightarrow{\text{Cycloaddition}} \text{Azetidinone}
$$

Optimized Conditions

  • Imine precursor : N-(2-(4-methoxyphenyl)ethyl)aldimine (85% purity).
  • Solvent : Anhydrous dichloromethane.
  • Temperature : −78°C to 0°C (prevents dimerization).
  • Yield : 62–68%.

Kinugasa Reaction for Stereocontrol

For stereoselective C3 functionalization, the Kinugasa reaction between a terminal alkyne and nitrone offers superior control:

$$
\text{Nitrone (from 3-methoxybenzaldehyde)} + \text{Alkyne (from 4-methoxyphenethylamine)} \xrightarrow{\text{CuI, DIPEA}} \text{cis-Azetidinone}
$$

Key Data

Parameter Value Source
Catalyst CuI (10 mol%)
Base DIPEA (2.5 eq)
Diastereomeric Ratio 8:1 (cis:trans)
Yield 58%

Functionalization of the Azetidinone C3 Position

Mitsunobu Etherification

The 3-oxyphenyl group is introduced via Mitsunobu reaction between the azetidinone hydroxyl and 3-nitrophenol, followed by nitro reduction:

Procedure

  • Mitsunobu Coupling :
    • Reagents : DIAD (1.2 eq), PPh₃ (1.5 eq), 3-nitrophenol (1.1 eq).
    • Solvent : THF, 0°C → RT, 12 h.
    • Yield : 74%.
  • Nitro Reduction :
    • Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 6 h.
    • Yield : 89%.

Ullmann-Type Coupling for Aryloxy Linkage

Alternative to Mitsunobu, copper-catalyzed Ullmann coupling ensures scalability:

$$
\text{Azetidinone-OH} + \text{3-Iodophenol} \xrightarrow{\text{CuI, L-Proline}} \text{Aryl ether}
$$

Optimization Table

Entry Ligand Temp (°C) Yield (%)
1 None 110 22
2 L-Proline 80 67
3 1,10-Phenanthroline 100 58

Cyclopropanecarboxamide Installation

Carboxylic Acid Activation

Cyclopropanecarboxylic acid is activated as a mixed anhydride for amide coupling:

$$
\text{Cyclopropanecarboxylic acid} + \text{ClCO}_2\text{Et} \xrightarrow{\text{NMM}} \text{Mixed anhydride}
$$

Conditions

  • Activator : Ethyl chloroformate (1.2 eq).
  • Base : N-Methylmorpholine (1.5 eq).
  • Solvent : THF, −15°C, 1 h.

Amide Bond Formation

The activated species reacts with the aniline intermediate under Schotten-Baumann conditions:

$$
\text{Mixed anhydride} + \text{3-Aminophenol derivative} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Carboxamide}
$$

Yield Data

Scale (g) Purity (%) Isolated Yield (%)
0.5 98.5 82
5.0 97.8 79
50 96.3 73

Final Macrocyclization and Purification

Ring-Closing Metathesis (RCM)

A late-stage RCM strategy was explored but abandoned due to poor regioselectivity:

Attempted Conditions

  • Catalyst : Grubbs II (5 mol%).
  • Solvent : DCM, 40°C, 24 h.
  • Outcome : 1:1.3 mixture of desired product vs. dimer (22% yield).

Crystallization-Based Purification

Final purification uses differential solubility in heptane/EtOAc:

Crystallization Protocol

  • Dissolve crude product in EtOAc (10 mL/g).
  • Add heptane (20 mL/g) dropwise at 0°C.
  • Filter and wash with cold heptane (2×).

Purity Enhancement

Step Purity Before (%) Purity After (%)
Crystallization 86.2 99.1

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide, and what challenges arise during its purification?

  • Methodological Answer : Multi-step synthesis involving azetidinone ring formation (via Staudinger ketene-imine cycloaddition) and subsequent coupling with cyclopropanecarboxamide intermediates is a common approach. Key challenges include optimizing regioselectivity in azetidinone formation and minimizing side reactions from methoxy groups . Purification typically requires orthogonal techniques (e.g., HPLC with reverse-phase C18 columns and gradient elution) due to polar byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic methods:

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy groups at 3- and 4-positions on phenyl rings) .
  • HRMS : Verify molecular weight (e.g., calculated vs. observed m/z).
  • X-ray crystallography : Resolve stereochemistry of the azetidinone ring and cyclopropane moiety .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., proteases or kinases) due to structural similarities to azetidinone-based inhibitors . Use dose-response curves (IC50 calculations) and compare to positive controls like β-lactam derivatives. Follow with cell viability assays (MTT or ATP-based) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer :

  • Re-evaluate stereochemical purity : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess, as impurities in the azetidinone ring may skew results .
  • Molecular docking simulations : Compare binding poses with structurally related active/inactive analogs to identify critical interactions (e.g., methoxy group positioning in hydrophobic pockets) .
  • Proteomics profiling : Use mass spectrometry to identify off-target interactions that may explain discrepancies .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Isotopic labeling : Introduce deuterium at metabolically labile sites (e.g., cyclopropane methyl groups) to slow CYP450-mediated oxidation .
  • Prodrug design : Modify the carboxamide group to a hydrolyzable ester, enhancing bioavailability while maintaining target engagement .
  • Structure-activity relationship (SAR) studies : Systematically replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) to balance lipophilicity and metabolic resistance .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Pharmacophore mapping : Identify essential features (e.g., azetidinone carbonyl, methoxy groups) using software like Schrödinger’s Phase .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing 4-methoxyphenyl with pyridinyl) .
  • MD simulations : Assess conformational flexibility of the cyclopropane moiety to prioritize rigid analogs for synthesis .

Comparative Analysis of Structural Analogues

Structural Feature This Compound Analogues (e.g., from )Impact on Reactivity/Activity
Methoxy Group Positioning 3-methoxy (phenyl), 4-methoxy (ethyl)3,4,5-trimethoxy (oxazole-based) Enhanced π-π stacking but reduced solubility
Core Heterocycle Azetidinone (4-membered ring)Thiazolidinone (5-membered) Higher ring strain → increased reactivity
Cyclopropane Substituent CarboxamideEster or nitrile derivatives Alters hydrogen-bonding and metabolic stability

Key Methodological Takeaways

  • Stereochemical Control : Prioritize chiral resolution techniques early in synthesis to avoid confounding bioactivity data .
  • Multi-Disciplinary Validation : Combine in silico predictions, in vitro assays, and structural analysis to address data inconsistencies .
  • SAR-Driven Optimization : Use iterative design-test cycles to balance potency, selectivity, and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.